1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine
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Overview
Description
1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups and an amine group
Preparation Methods
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine typically involves the reaction of 1,5-dimethylpyrazole with appropriate alkylating agents. One common method includes the alkylation of 1,5-dimethylpyrazole with 2-bromo-1-propanamine under basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism by which 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine include:
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: Differing in the position of the amine group.
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine: Featuring a different substitution pattern on the pyrazole ring.
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-1-amine: Substituted with a chlorine atom instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1017783-10-6 |
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Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C8H15N3/c1-6(9)4-8-5-10-11(3)7(8)2/h5-6H,4,9H2,1-3H3 |
InChI Key |
WQLIPQMBZODCFN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)CC(C)N |
Canonical SMILES |
CC1=C(C=NN1C)CC(C)N |
Origin of Product |
United States |
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